molecular formula C20H22N4O4S B10986199 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide

Cat. No.: B10986199
M. Wt: 414.5 g/mol
InChI Key: VOWJTNUBSGSYRW-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a phthalazinone moiety and a cycloheptathiazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Phthalazinone Core: The synthesis begins with the preparation of the phthalazinone core, which involves the condensation of appropriate aromatic aldehydes with hydrazine derivatives under acidic conditions.

    Introduction of Methoxy Groups: The dimethoxy groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Cycloheptathiazole Ring Formation: The cycloheptathiazole ring is synthesized through a cyclization reaction involving a suitable thioamide and a halogenated cycloheptane derivative.

    Final Coupling Reaction: The final step involves coupling the phthalazinone and cycloheptathiazole intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the phthalazinone moiety, converting it to a dihydrophthalazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrophthalazine derivatives.

    Substitution: Formation of substituted phthalazinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest possible interactions with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its pharmacological properties

Industry

In the industrial sector, the compound is used in the development of new materials with specialized properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide: Lacks the cycloheptathiazole ring, making it less complex.

    N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide: Lacks the phthalazinone moiety, resulting in different chemical properties.

Uniqueness

The uniqueness of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the phthalazinone and cycloheptathiazole rings allows for a broader range of interactions and applications compared to its simpler analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide

InChI

InChI=1S/C20H22N4O4S/c1-27-14-9-8-12-10-21-24(19(26)17(12)18(14)28-2)11-16(25)23-20-22-13-6-4-3-5-7-15(13)29-20/h8-10H,3-7,11H2,1-2H3,(H,22,23,25)

InChI Key

VOWJTNUBSGSYRW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3=NC4=C(S3)CCCCC4)OC

Origin of Product

United States

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